molecular formula C10H10Br2N2O B12282474 2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine

2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine

Cat. No.: B12282474
M. Wt: 334.01 g/mol
InChI Key: RTIOAQUCDNOVLQ-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine is an organic compound with the molecular formula C10H10Br2N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 5 positions of the pyridine ring and a pyrrolidinocarbonyl group at the 3 position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine typically involves the bromination of pyridine derivatives followed by the introduction of the pyrrolidinocarbonyl group. One common method involves the bromination of 3-(pyrrolidinocarbonyl)pyridine using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2 and 5 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine involves its interaction with specific molecular targets. The bromine atoms and the pyrrolidinocarbonyl group play a crucial role in its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dibromo-3-nitropyridine: Similar in structure but contains a nitro group instead of a pyrrolidinocarbonyl group.

    3,5-Dibromopyridine: Lacks the pyrrolidinocarbonyl group and has bromine atoms at the 3 and 5 positions.

    2,5-Dibromo-3-chloropyridine: Contains a chlorine atom instead of a pyrrolidinocarbonyl group.

Uniqueness

2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine is unique due to the presence of both bromine atoms and the pyrrolidinocarbonyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

Molecular Formula

C10H10Br2N2O

Molecular Weight

334.01 g/mol

IUPAC Name

(2,5-dibromopyridin-3-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C10H10Br2N2O/c11-7-5-8(9(12)13-6-7)10(15)14-3-1-2-4-14/h5-6H,1-4H2

InChI Key

RTIOAQUCDNOVLQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=C(N=CC(=C2)Br)Br

Origin of Product

United States

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